2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
Description
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide features a hybrid scaffold integrating:
- A 1,2,4-triazole core substituted with a 2-methoxyethyl group at position 4 and a thioether-linked acetamide moiety at position 2.
- A 2,4-dimethoxyphenyl substituent on the acetamide, enhancing solubility and modulating electronic properties.
This structure positions it within a class of triazole-thioacetamide hybrids, which are studied for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S/c1-30-11-10-28-22(17-13-24-18-7-5-4-6-16(17)18)26-27-23(28)33-14-21(29)25-19-9-8-15(31-2)12-20(19)32-3/h4-9,12-13,24H,10-11,14H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSAKULVSDYOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)OC)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Indole Precursor Functionalization
The synthesis begins with a substituted indole derivative, typically indole-3-acetic acid methyl ester or its analogs. Functionalization involves introducing reactive groups to the indole’s C3 position, which later participates in triazole ring formation. For example, indole-3-acetic acid methyl ester is treated with hydrazine hydrate to yield the corresponding hydrazide. This intermediate is critical for subsequent cyclization steps.
Reaction Conditions :
The hydrazide intermediate is validated via Fourier-transform infrared spectroscopy (FTIR), showing characteristic N–H stretches at 3300–3400 cm⁻¹ and C=O vibrations at 1650–1700 cm⁻¹.
Triazole Ring Synthesis
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in the presence of a base, such as potassium hydroxide (KOH), to form a 1,3,4-oxadiazole-2(3H)-thione intermediate. Intramolecular cyclization is facilitated by thiophilic reagents, yielding the triazole-thione backbone.
Mechanistic Insight :
- Condensation : Hydrazide reacts with CS₂ to form a dithiocarbazate intermediate.
- Cyclization : Base-mediated elimination of H₂S generates the 1,3,4-triazole-2-thione.
Key Characterization :
Thioether Linkage Establishment
The triazole-thione intermediate undergoes S-alkylation to introduce the thioether (–S–) bridge. Propyl, butyl, or benzyl halides are common alkylating agents, though 2-methoxyethyl bromide is preferred for this compound.
Optimization Notes :
Acetamide Group Introduction
The final step involves coupling the thioether-functionalized triazole with 2,4-dimethoxyphenyl acetic acid. Activation of the carboxylic acid group (e.g., via thionyl chloride or carbodiimide reagents) enables nucleophilic attack by the triazole’s sulfur atom, forming the acetamide bond.
Critical Parameters :
- Coupling Agent : N,N’-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Purification : Recrystallization from ethanol/water mixtures yields high-purity product.
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies :
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps by 40%.
- Catalytic Additives : 4-Dimethylaminopyridine (DMAP) improves coupling efficiency by 15–20%.
Mechanistic and Kinetic Considerations
Cyclization Kinetics
The rate-determining step in triazole formation is the nucleophilic attack of the hydrazide’s NH group on CS₂. Pseudo-first-order kinetics are observed under excess CS₂ conditions, with an activation energy (Eₐ) of ~45 kJ/mol.
Stereoelectronic Effects
The 2-methoxyethyl group’s electron-donating methoxy moiety enhances the triazole ring’s stability via resonance, as confirmed by density functional theory (DFT) calculations. This group also reduces steric hindrance during S-alkylation.
Industrial-Scale Production Challenges
- Cost of Starting Materials : Indole-3-acetic acid derivatives are expensive; microbial fermentation routes are being explored as alternatives.
- Waste Management : CS₂ and halogenated byproducts require specialized disposal protocols.
- Process Intensification : Continuous-flow systems are proposed to enhance throughput in cyclization and coupling steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole rings.
Reduction: Reduction reactions can target the acetamide group or the triazole ring.
Substitution: Various substitution reactions can occur, especially at the indole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of indole-triazole systems.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, the compound’s pharmacological properties are of interest. It may interact with specific biological targets, leading to therapeutic effects. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole and triazole rings may bind to specific sites on these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues
Key structural variations among analogous compounds include:
Structure-Activity Relationship (SAR)
- Triazole Position 4 :
- Thioether Linkage : Critical for hydrogen bonding with biological targets (e.g., enzymes or DNA) .
- Acetamide Substituents :
- 2,4-Dimethoxy (target) balances lipophilicity and solubility.
- Chlorophenyl (6m ) or trifluoroacetyl (4f/4g ) enhance target affinity but may increase toxicity .
Biological Activity
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic molecule that integrates multiple bioactive moieties, including an indole and a triazole. This structure suggests potential applications in medicinal chemistry due to its diverse functionalities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
This compound is characterized by:
- Indole Moiety : Known for its role in various biological activities, particularly in modulating serotonin receptors.
- Triazole Ring : Recognized for its ability to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism.
- Thioether Linkage : Enhances the chemical diversity and potential bioactivity of the compound.
- Acetamide Group : Contributes to the pharmacological properties.
The mechanism of action involves the interaction of the compound with molecular targets such as enzymes or receptors. The indole and triazole rings may bind to specific sites on these targets, modulating their activity and triggering biochemical events that lead to observed effects. For instance, the presence of the triazole moiety can lead to inhibition of certain metabolic pathways, which is critical in cancer therapy.
Biological Activity
Research indicates that this compound exhibits significant biological activity across various assays:
Anticancer Activity
Several studies have evaluated the compound's antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
- IC50 Values : In vitro evaluations demonstrated promising results with IC50 values indicating potent antiproliferative activity. For example:
Mechanistic Insights
Mechanistic studies revealed that the compound induces cell apoptosis in a dose-dependent manner and arrests cells in the G2/M phase of the cell cycle. Additionally, it inhibits tubulin polymerization in a manner consistent with known tubulin inhibitors like colchicine .
Case Studies
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, although specific data on its efficacy against ESKAPE pathogens remains limited. The triazole component is particularly noted for its antibacterial properties.
- Enzyme Inhibition : The compound has been tested for its ability to inhibit metabolic enzymes such as acetylcholinesterase (AChE), indicating potential applications in treating neurological disorders .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| Compound A | Indole + Triazole | Anticancer | 0.52 μM |
| Compound B | Indole + Thio | Antimicrobial | N/A |
| Compound C | Triazole + Amide | Enzyme Inhibition | N/A |
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?
- The compound contains an indole moiety , a 1,2,4-triazole ring , a thioether linkage , and a dimethoxyphenyl-acetamide group . These groups contribute to its reactivity:
- The indole and triazole rings enable π-π stacking and hydrogen bonding with biological targets .
- The thioether group facilitates nucleophilic substitution reactions, while the methoxyethyl substituent enhances solubility and pharmacokinetic properties .
- Analytical confirmation : Use NMR spectroscopy (1H/13C) to verify substitution patterns and mass spectrometry to confirm molecular weight .
Q. What are the standard synthetic routes for this compound, and how can yield be optimized?
- Multi-step synthesis typically involves:
Cyclization of indole-3-carbaldehyde with thiosemicarbazide to form the triazole-thiol intermediate.
Alkylation with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF).
Coupling with 2,4-dimethoxyphenylacetamide via a thioether linkage .
- Optimization :
- Use anhydrous solvents (e.g., DMF) and inert atmospheres to prevent hydrolysis.
- Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of alkylating agents) to improve yields (typically 60–75%) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H NMR : Identifies aromatic protons (δ 6.8–7.5 ppm for indole and dimethoxyphenyl) and methoxy groups (δ 3.2–3.8 ppm).
- 13C NMR : Confirms carbonyl carbons (δ 165–170 ppm) and quaternary carbons in the triazole ring.
- HRMS : Validates molecular weight (expected ~520–530 g/mol) and isotopic patterns .
Advanced Research Questions
Q. How does the substitution pattern on the triazole ring (e.g., 2-methoxyethyl vs. phenyl) affect biological activity?
- Structure-activity relationship (SAR) :
- The 2-methoxyethyl group enhances membrane permeability compared to bulkier aryl substituents (e.g., phenyl), improving cellular uptake .
- Dimethoxyphenyl substituents increase target specificity for enzymes like cytochrome P450 or kinases due to hydrophobic interactions .
- Experimental design : Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorometric kinase assays) for analogs with varying substituents .
Q. What strategies can resolve contradictions in reported biological activity data (e.g., antifungal vs. anticancer efficacy)?
- Data conflict sources :
- Variations in cell line models (e.g., Candida albicans vs. HeLa cells).
- Differences in assay conditions (pH, incubation time).
- Resolution methods :
- Standardize assays using CLSI guidelines for antifungal testing and MTT assays for cytotoxicity.
- Perform dose-response curves (0.1–100 μM) to quantify potency thresholds .
Q. How can computational modeling predict binding modes of this compound with potential targets?
- Methodology :
Generate a 3D structure using SMILES/InChI inputs (e.g., from PubChem).
Perform molecular docking (AutoDock Vina) against targets like EGFR or CYP51.
Validate with MD simulations (GROMACS) to assess binding stability.
- Key findings : The triazole and indole moieties form hydrogen bonds with active-site residues, while the thioether linkage stabilizes hydrophobic pockets .
Q. What are the metabolic pathways and degradation products of this compound in vitro?
- Phase I metabolism :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
